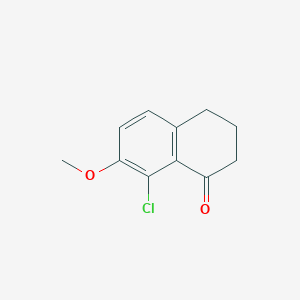
Sigma-1 receptor antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sigma-1 receptor antagonist 3, also known as compound 135, is a potent and selective antagonist of the Sigma-1 (σ1) receptor . It has a Ki of 1.14 nM, indicating a high affinity for the σ1 receptor . This compound also inhibits the Human Ether-a-go-go-Related Gene (hERG) with an IC50 of 1.54 μM . It has potential therapeutic applications in the treatment of neuropathic pain .
Chemical Reactions Analysis
Sigma-1 receptor antagonist 3 modifies the chaperoning activity of the sigma-1 receptor by increasing opioid signaling and decreasing NMDAR responses . This results in enhanced opioid antinociception and decreased sensory hypersensitivity that characterizes pathological pain conditions .Physical And Chemical Properties Analysis
The Sigma-1 receptor antagonist 3 is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . It has a multitude of protein and small molecule interaction partners with therapeutic potential .Scientific Research Applications
Pain Management
Sigma-1 receptor antagonists are being researched for their potential in pain management. The sigma-1 receptor is a molecular chaperone that interacts with various proteins, including NMDA and opioid receptors, to modulate their activity. This interaction plays a critical role in pain perception, particularly in chronic pain states. The antagonists' ability to inhibit these interactions provides a rationale for their use in pain management, either as standalone treatments or in combination with opioids, to enhance analgesic effects without significantly increasing opioid-related side effects (Vela, Merlos, & Almansa, 2015); (Zamanillo, Romero, Merlos, & Vela, 2013).
Neuropathic Pain
Sigma-1 receptor antagonists are being investigated for their potential in treating neuropathic pain. These antagonists, by modulating the sigma-1 receptor activity, show promise in managing pain conditions that are neuropathic in nature. Clinical trials are underway to confirm their efficacy in these conditions, potentially offering new therapeutic avenues for neuropathic pain management (Cirino et al., 2019); (Vidal-Torres et al., 2013).
Neuroprotective Actions
Research suggests that sigma-1 receptor antagonists have neuroprotective properties. These antagonists can modulate the sigma-1 receptor activity, thereby influencing neuroprotective mechanisms. This action is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders, where sigma-1 receptor modulation can play a role in managing symptoms or slowing disease progression (Antonini et al., 2011).
Modulation of Neurotransmitter Systems
Sigma-1 receptor antagonists are being studied for their ability to modulate various neurotransmitter systems. This modulation could be beneficial in treating conditions related to these neurotransmitter systems, such as depression, schizophrenia, and other neuropsychiatric disorders. The interaction of sigma-1 receptors with neurotransmitter receptors and ion channels highlights the potential of these antagonists in a wide range of therapeutic applications (Hayashi, 2015); (Hayashi & Su, 2004).
Influence on Cellular Signaling
Sigma-1 receptor antagonists influence various cellular signaling pathways. This influence is important in understanding their potential therapeutic applications, as these pathways are involved in a variety of physiological and pathological processes. By modulating these pathways, sigma-1 receptor antagonists could offer novel treatment strategies for a range of diseases (Nishimura et al., 2008).
Mechanism of Action
The Sigma-1 receptor antagonist 3 acts by inhibiting the Human Ether-a-go-go-Related Gene (hERG) with an IC50 of 1.54 μM . It also interacts with a variety of protein targets to modify their function . These targets include several G-protein-coupled receptors such as the μ-opioid receptor, and ion channels such as the N-methyl-D-aspartate receptor (NMDAR) .
Future Directions
The Sigma-1 receptor antagonist 3 has potential therapeutic applications in the treatment of neuropathic pain . There is ongoing research into the roles of sigma receptors, especially the sigma-1 receptor subtype, in various neurological disorders . This research could lead to the development of new treatments for these conditions.
properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O/c1-14-17(20)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(21)9-7-15/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHSWLLDNASTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

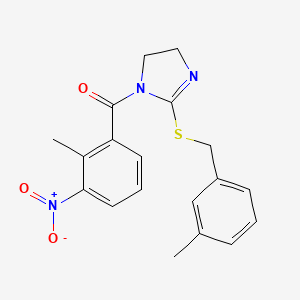
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
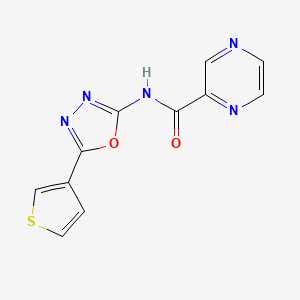
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
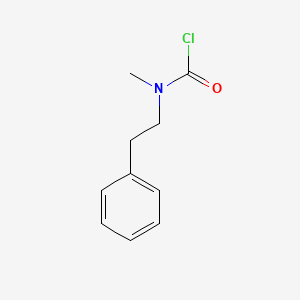
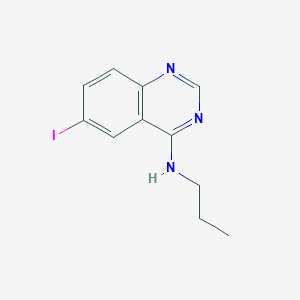
![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
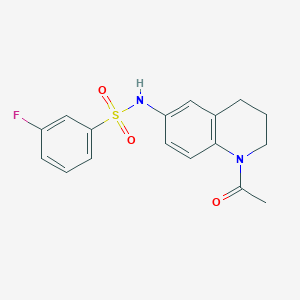
![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)
